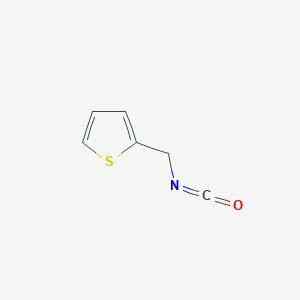

2-(Isocyanatomethyl)thiophene

Description

Conceptual Framework of Thiophene-Isocyanate Hybrid Systems

Thiophene-isocyanate hybrid systems are built upon the synergistic combination of two fundamental chemical entities: the aromatic thiophene (B33073) heterocycle and the highly reactive isocyanate functional group. The conceptual framework for a molecule like 2-(Isocyanatomethyl)thiophene rests on integrating the properties of both parts to create advanced functional materials.

The thiophene moiety is a five-membered aromatic ring containing a sulfur atom. mdpi.com This structure is electron-rich and possesses weaker aromaticity compared to benzene (B151609), which can lead to smaller band-gaps and improved planarity in conjugated systems. rsc.orgacs.org Thiophenes are renowned for their chemical robustness, versatile functionalization, and outstanding electronic and optical properties. researchgate.netnih.gov These characteristics make them essential building blocks in the field of organic electronics, where they are used in semiconductors, solar cells, and light-emitting diodes. acs.orgresearchgate.net

The isocyanate group (-N=C=O) is an extremely reactive functional group, primarily known for its role in forming polyurethanes through reaction with polyols. pflaumer.comnih.gov This reactivity, particularly with nucleophiles, allows it to act as a powerful chemical linker or "handle" for polymerization and surface functionalization. nih.govcymitquimica.com Isocyanates are broadly classified as aromatic or aliphatic, with each class imparting different properties, such as UV stability and reaction speed, to the final polymer. pflaumer.comnih.gov

A hybrid system like this compound, therefore, represents a molecular chimera. It leverages the thiophene ring as a scaffold that can impart desirable optical, electronic, and self-assembly properties into a larger structure, while the isocyanate group provides a reactive site for covalently incorporating this scaffold into polymer chains or onto surfaces. nih.govsmolecule.com This dual nature allows for the rational design of functional polymers where the thiophene units are precisely integrated into the material's backbone, potentially creating materials with tailored conductive or fluorescent properties.

Table 1: Chemical Properties of this compound

This interactive table provides key chemical data for the subject compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₆H₅NOS | uni.lu |

| Molecular Weight | 139.18 g/mol | sigmaaldrich.com |

| Monoisotopic Mass | 139.00919 Da | uni.lu |

| InChI Key | CDDYYRHLZPJLPD-UHFFFAOYSA-N | sigmaaldrich.com |

| Canonical SMILES | C1=CSC(=C1)CN=C=O | uni.lu |

| Physical Form | Liquid | sigmaaldrich.com |

Significance within Heterocyclic and Isocyanate Chemistry

The importance of this compound stems from its position at the intersection of two major branches of chemistry: heterocyclic chemistry and isocyanate chemistry.

In heterocyclic chemistry , thiophene and its derivatives are foundational building blocks. mdpi.comnumberanalytics.com They are present in numerous pharmacologically active compounds and are pivotal in materials science. researchgate.net The introduction of an isocyanatomethyl group onto the thiophene ring transforms it into a highly versatile synthon. This functional handle allows for the incorporation of the thiophene core into a wide array of molecular structures through well-established isocyanate reactions. rsc.orgnih.gov This expands the synthetic utility of thiophene beyond traditional cross-coupling or substitution reactions, enabling its direct integration into polymers and other macromolecular assemblies. nih.govnumberanalytics.com

In isocyanate chemistry , the focus has traditionally been on producing high-performance polymers, coatings, and adhesives from aromatic and aliphatic diisocyanates. pflaumer.comsci-hub.se The development of functional isocyanates like this compound introduces a new dimension to this field. It provides a monomer that carries a specific functionality—the thiophene ring—which can bestow unique properties upon the resulting polymer that are not achievable with conventional isocyanates. rsc.orgacs.org For example, a polyurethane synthesized using this monomer could exhibit semiconducting or fluorescent behavior due to the presence of the thiophene units along its backbone, opening up applications in optoelectronics and sensor technology. researchgate.net This diversifies the molecular toolkit available to polymer chemists, moving beyond simple mechanical performance to create "smart" or functional polymeric systems. researchgate.netacs.org

Table 2: Comparison of Isocyanate Classes

This interactive table contextualizes the subject compound by comparing general properties of major isocyanate classes.

| Isocyanate Class | General Characteristics | Typical Applications | Source |

|---|---|---|---|

| Aromatic | Fast-reacting, forms rigid polymers, prone to UV degradation (yellowing). | Industrial flooring, adhesives, high-performance elastomers. | pflaumer.comnih.gov |

| Aliphatic | Slower-reacting, excellent UV stability, good color and gloss retention. | Automotive clearcoats, exterior coatings, weather-resistant materials. | pflaumer.comnih.gov |

| Heterocyclic (e.g., this compound) | Combines isocyanate reactivity with the specific properties of the heterocycle (e.g., electronic, optical). | Potential for functional polymers, organic semiconductors, and advanced coatings. | rsc.orgresearchgate.net |

Current Research Trends and Future Directions for the Chemical Compound

The research landscape for functional molecules like this compound is driven by the broader demand for advanced materials with tailored properties. Current and future work is set to explore its potential in several cutting-edge areas.

Current Research Trends: The primary trend involves the use of thiophene-based building blocks for the synthesis of organic semiconductors and conjugated materials for optoelectronic devices. rsc.orgacs.org Research focuses on creating thin-film transistors, organic photovoltaics, and sensors by leveraging the electronic properties of the thiophene ring. researchgate.net In parallel, isocyanate chemistry is advancing toward the creation of dual-cure resins and hybrid materials for applications like additive manufacturing (3D printing) and specialized coatings. uni-koeln.de The intersection of these fields suggests a strong trend towards synthesizing thiophene-containing polyurethanes and polyureas, where the goal is to create processable materials that retain the desirable electronic and optical characteristics of the thiophene monomer.

Future Directions: Looking ahead, the development of new reaction methodologies, such as C-H activation and sustainable synthesis routes, will likely expand the synthetic possibilities for thiophene-based compounds. numberanalytics.com Future research on this compound is expected to focus on several key areas:

Smart Polymers: Designing polymers that respond to external stimuli (e.g., light, heat, or chemical analytes). The thiophene unit could act as the sensory component, while the polymer backbone provides the structural framework.

Bio-integrated Materials: Exploring the use of thiophene-based polymers in bioimaging and as functional coatings for biomedical devices, capitalizing on their optical properties and the biocompatibility of certain polymer systems. researchgate.netnih.gov

Advanced Organic Electronics: Moving beyond simple conductivity to fine-tune the electronic properties of materials for more efficient and stable next-generation solar cells, flexible displays, and wearable electronics. acs.orgnumberanalytics.com The ability to create well-defined polymer structures via isocyanate chemistry will be crucial for establishing clear structure-property relationships. acs.org

Table 3: Potential Application Areas for Thiophene-Based Functional Materials

This interactive table summarizes key research areas where the functional properties of thiophene are being exploited, indicating the potential trajectory for materials derived from this compound.

| Application Area | Relevant Thiophene Property | Research Goal | Source |

|---|---|---|---|

| Organic Electronics | Semiconducting, charge transport | Thin-film transistors (OFETs), organic photovoltaics (OPVs) | rsc.orgresearchgate.netnumberanalytics.com |

| Photonics & Optoelectronics | Fluorescence, tunable emission | Organic light-emitting diodes (OLEDs), non-linear optical materials | researchgate.netespublisher.com |

| Sensors | Changes in optical/electronic properties upon analyte binding | Chemosensors, biosensors | researchgate.netespublisher.com |

| Bioimaging | Fluorescence, biocompatibility | Monitoring biological events, cell imaging | researchgate.net |

| Functional Coatings | Chemical robustness, electronic properties | Antistatic coatings, smart surfaces | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(isocyanatomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYYRHLZPJLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579172 | |

| Record name | 2-(Isocyanatomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71189-20-3 | |

| Record name | 2-(Isocyanatomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isocyanatomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isocyanatomethyl Thiophene and Analogous Thiophene Isocyanates

Direct Synthesis Approaches to 2-(Isocyanatomethyl)thiophene

Direct synthetic methods for this compound, which aim to introduce the isocyanatomethyl group in a minimal number of steps, are not extensively documented. One plausible direct approach involves the nucleophilic substitution of a suitable leaving group on the methylenic carbon of a thiophene (B33073) precursor with an isocyanate source. A notable precursor for such a reaction is 2-(chloromethyl)thiophene (B1266113). This compound can be synthesized by the chloromethylation of thiophene using formaldehyde (B43269) and hydrogen chloride. orgsyn.orggoogle.com The subsequent reaction with a cyanate (B1221674) salt could, in principle, yield the target isocyanate, although specific examples in the scientific literature are sparse.

Precursor-Based Synthetic Strategies

The most prevalent and well-established methods for synthesizing this compound rely on the chemical modification of pre-functionalized thiophene rings. These strategies offer versatility and control over the reaction sequence.

A cornerstone of thiophene-isocyanate synthesis is the use of 2-(aminomethyl)thiophene as a key intermediate. orgsyn.orgmdpi.comnih.govsigmaaldrich.com This primary amine serves as a direct precursor to the isocyanate group through various chemical transformations, most notably phosgenation. The amine itself is a versatile building block in organic synthesis, valued for the reactivity conferred by the thiophene ring. orgsyn.org

The conversion of an amine to an isocyanate is a fundamental transformation in organic chemistry, with both phosgene-based and phosgene-free methods being applicable to the synthesis of this compound.

Phosgenation Routes: The classical method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). scispace.comnih.gov Due to the extreme toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly used. sigmaaldrich.cnnih.govwikipedia.org Triphosgene, a stable crystalline solid, decomposes into three equivalents of phosgene under reaction conditions and can be used to convert primary amines to isocyanates, ureas, or carbamates. nih.govwikipedia.orgorgsyn.org The reaction of 2-(aminomethyl)thiophene with triphosgene, typically in the presence of a non-nucleophilic base like triethylamine, provides a viable route to this compound. researchgate.net These methods are often high-yielding but require careful handling due to the hazardous nature of the reagents. orgsyn.org

Non-Phosgenation Routes: Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes. ionike.comresearchgate.netutwente.nlresearchgate.net For the synthesis of this compound, the most relevant non-phosgenation methods are rearrangement reactions starting from thiophene-2-acetic acid derivatives.

The Curtius Rearrangement: This versatile reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.govnih.govorganic-chemistry.orgmasterorganicchemistry.com The required precursor, 2-thienylacetyl azide, can be generated from thiophene-2-acetic acid. The acid is first converted to an activated form (e.g., an acyl chloride or mixed anhydride) and then reacted with an azide source like sodium azide. The subsequent rearrangement proceeds under mild conditions, tolerates a wide range of functional groups, and occurs with complete retention of the migrating group's stereochemistry. nih.govnih.gov The resulting this compound can be isolated or trapped in situ with nucleophiles. wikipedia.org

The Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. nrochemistry.comwikipedia.orgmychemblog.comnumberanalytics.com To synthesize this compound using this method, the starting material would be 2-thienylacetamide. Treatment with bromine and a strong base like sodium hydroxide (B78521) generates an N-bromoamide, which rearranges to form the isocyanate. wikipedia.orgmychemblog.com The isocyanate is the key intermediate that is typically hydrolyzed in aqueous conditions to the amine, but it can be trapped if the reaction is performed under anhydrous conditions.

The Lossen Rearrangement: This reaction transforms a hydroxamic acid or its derivative into an isocyanate. scispace.comwikipedia.orgnumberanalytics.comrsc.orgresearchgate.net The precursor, 2-thienylacetyl hydroxamic acid, can be prepared from the corresponding ester. The hydroxamic acid is typically activated (e.g., by acylation) and then treated with a base to induce rearrangement to this compound. wikipedia.orgnumberanalytics.com Recent developments have shown that the rearrangement can sometimes be achieved directly from the free hydroxamic acid under metal-assisted or thermal conditions. scispace.comrsc.org

| Rearrangement Reaction | Thiophene Precursor | Key Intermediate | Typical Reagents |

|---|---|---|---|

| Curtius Rearrangement | Thiophene-2-acetyl azide | Acyl nitrene (concerted mechanism) | Heat or UV light |

| Hofmann Rearrangement | Thiophene-2-acetamide (B1329765) | N-bromoamide | Br₂, NaOH |

| Lossen Rearrangement | O-Acyl-thiophene-2-acetyl hydroxamic acid | Hydroxamate anion | Base |

The synthesis of the necessary precursors for the aforementioned reactions often starts with readily available thiophene compounds. Thiophene-2-carboxylic acid is a particularly important starting material. researchgate.netwikipedia.orgsemanticscholar.orgfarmaciajournal.com It can be prepared by the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org From thiophene-2-carboxylic acid, one can access the acyl chloride (using thionyl chloride or oxalyl chloride), which is a versatile intermediate for preparing the acyl azide (for the Curtius rearrangement) or the primary amide (which can then be used in the Hofmann rearrangement).

| Starting Material | Intermediate | Target Precursor | Subsequent Reaction |

|---|---|---|---|

| Thiophene-2-carboxylic acid | Thiophene-2-acetyl chloride | Thiophene-2-acetyl azide | Curtius Rearrangement |

| Thiophene-2-carboxylic acid | Thiophene-2-acetyl chloride | Thiophene-2-acetamide | Hofmann Rearrangement |

| Thiophene-2-carboxylic acid ester | - | Thiophene-2-acetyl hydroxamic acid | Lossen Rearrangement |

| Thiophene | 2-(Chloromethyl)thiophene | 2-(Aminomethyl)thiophene | Phosgenation |

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers advanced methods that can be applied to the synthesis of thiophene-isocyanates, often providing improved efficiency, selectivity, and milder reaction conditions.

While many metal-catalyzed reactions focus on the synthesis of the thiophene ring itself organic-chemistry.org, palladium-catalyzed carbonylation reactions are highly relevant for the synthesis of isocyanate precursors. mdpi.comrsc.orgresearchgate.netacs.org For instance, the aminocarbonylation of aryl or heteroaryl halides, a process that forms an amide bond by introducing carbon monoxide and an amine, can be used to synthesize the amide precursors required for the Hofmann rearrangement. rsc.orgacs.org Palladium catalysts are effective in these transformations, which couple a halide, an amine, and carbon monoxide. acs.org

Base-promoted reactions are integral to many of the non-phosgenation routes. For example, dioxazolones, which can be derived from hydroxamic acids, serve as precursors to isocyanates in a base-promoted process that avoids toxic reagents. tandfonline.com This method involves the in-situ generation of the isocyanate, which can then be reacted with a nucleophile. tandfonline.com This approach has been successfully applied to heteroaryl substituents, including thiophene. tandfonline.com

| Technique | Description | Application to Thiophene-Isocyanate Synthesis | Example Catalyst/Reagent |

|---|---|---|---|

| Palladium-Catalyzed Aminocarbonylation | Formation of an amide from a halide, an amine, and carbon monoxide. | Synthesis of thiophene-2-acetamide precursors for Hofmann rearrangement. | Pd(OAc)₂, PPh₃ |

| Base-Promoted Dioxazolone Decomposition | In-situ generation of isocyanates from dioxazolone precursors. | Phosgene-free synthesis of thiophene-ureas via an isocyanate intermediate. | Sodium Acetate (NaOAc) |

| Cobalt-Catalyzed C-H Aminocarbonylation | Direct formation of an amide bond on the thiophene ring via C-H activation. rsc.org | Synthesis of thiophenecarboxamides from thiophenes and isocyanates. rsc.org | Cp*CoI₂(CO) |

Nucleophilic Substitution Strategies on Thiophene Scaffolds

The introduction of the isocyanatomethyl group, or its precursors, onto a pre-existing thiophene ring is frequently accomplished through nucleophilic substitution reactions. This approach leverages readily available and reactive thiophene derivatives, most notably 2-(halomethyl)thiophenes.

A primary and versatile starting material for this strategy is 2-(chloromethyl)thiophene. ontosight.ai It is commonly synthesized via the chloromethylation of thiophene, reacting it with formaldehyde and hydrogen chloride. orgsyn.orgnbinno.com This electrophilic substitution reaction is regioselective, favoring the C2 position of the thiophene ring. orgsyn.org An alternative modern synthesis involves treating 2-thiophenemethanol (B153580) with methanesulfonyl chloride.

The chlorine atom in 2-(chloromethyl)thiophene serves as an effective leaving group, allowing for its displacement by various nucleophiles to introduce precursors to the isocyanate functionality. A well-established pathway involves the reaction with sodium azide (NaN₃) in a suitable solvent to yield 2-(azidomethyl)thiophene. thieme-connect.de This azide can subsequently be converted into the target isocyanate, this compound. The Curtius rearrangement, which transforms acyl azides into isocyanates, is a related and fundamental reaction in isocyanate synthesis. wikipedia.orgorganic-chemistry.orgarkat-usa.org

Another synthetic route proceeds through an amine intermediate. Nucleophilic substitution on 2-(chloromethyl)thiophene with a nitrogen nucleophile, such as in the Gabriel synthesis, or direct reaction with ammonia (B1221849) can produce 2-(aminomethyl)thiophene. This amine is then converted to the isocyanate by treatment with phosgene or a safer equivalent, such as triphosgene.

The following table summarizes key reactions in the nucleophilic substitution strategy.

Table 1: Nucleophilic Substitution Reactions for Isocyanate Precursor Synthesis

| Starting Material | Reagents | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Thiophene | Formaldehyde, HCl | 2-(Chloromethyl)thiophene | Chloromethylation | orgsyn.orgnbinno.com |

| 2-Thiophenemethanol | Methanesulfonyl Chloride (MsCl), DIEA | 2-(Chloromethyl)thiophene | Chlorination | chemicalbook.com |

| 2-(Chloromethyl)thiophene | Sodium Azide (NaN₃) | 2-(Azidomethyl)thiophene | Azidation | |

| 2-(Chloromethyl)thiophene | Sodium Cyanide (NaCN) | 2-Thiophene acetonitrile (B52724) | Cyanation | google.com |

Cyclization Reactions for Thiophene Ring Formation

In contrast to functionalizing an existing thiophene ring, several synthetic methods build the heterocyclic ring itself in a manner that incorporates or allows for the subsequent installation of an isocyanate or a precursor group. These cyclization reactions often provide access to complex and highly substituted thiophenes from acyclic starting materials.

One prominent example is the Gewald three-component reaction, which synthesizes highly functionalized 2-aminothiophenes. nih.gov The resulting 2-amino group on the newly formed thiophene ring serves as a direct handle for conversion into an isocyanate functionality.

Other advanced methods directly involve isocyanates or their analogues in the ring-forming step. A rhodium-catalyzed reaction, for instance, achieves the cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates to produce benzo[b]thiophene derivatives. oup.comresearchgate.net While this yields a fused thiophene system, it exemplifies a tandem cyclization-addition sequence where the isocyanate is a key reactant in the construction of the heterocyclic framework. oup.com

Similarly, isothiocyanates, which are sulfur analogues of isocyanates, can be used to construct the thiophene ring. A one-pot reaction between phosphorous ylides (derived from Morita-Baylis-Hillman carbonates) and isothiocyanates produces 2,4,5-trisubstituted thiophenes with good yields and high regioselectivity. researchgate.net Another approach involves the intramolecular cyclization of ketene-N,S-acetals to form tetrasubstituted thiophenes. beilstein-journals.org

Table 2: Selected Cyclization Strategies for Thiophene Synthesis

| Reaction Name/Type | Key Precursors | Resulting Thiophene Structure | Features | Reference(s) |

|---|---|---|---|---|

| Gewald Reaction | Sulfur, active methylene (B1212753) compound, α-cyano ketone/aldehyde | 2-Aminothiophenes | Multicomponent reaction; provides amine precursor for isocyanate synthesis. | nih.gov |

| Rhodium-Catalyzed Cyclization | (ortho-Alkynyl)phenyl sulfides, Isocyanates | Benzo[b]thiophene-3-carboxamides | Tandem cyclization-addition; directly incorporates isocyanate. | oup.comresearchgate.net |

| Phosphorous Ylide Reaction | Morita-Baylis-Hillman carbonates, Isothiocyanates | 2,4,5-Trisubstituted thiophenes | One-pot synthesis of polysubstituted thiophenes. | researchgate.net |

Considerations for Regioselective Synthesis

Regioselectivity, the control over the position of functional groups, is a critical consideration in the synthesis of substituted thiophenes like this compound. The desired isomer can be achieved either by directing reactions on a pre-formed thiophene ring or by using cyclization methods with inherent regiocontrol.

The thiophene ring itself exhibits inherent regioselectivity. Due to the electron-donating nature of the sulfur atom, the ring is activated towards electrophilic aromatic substitution, with a strong preference for attack at the C2 position. numberanalytics.comuoanbar.edu.iq This intrinsic reactivity is exploited in the synthesis of the 2-(chloromethyl)thiophene precursor, where chloromethylation of unsubstituted thiophene selectively occurs at the desired position. orgsyn.org

For more complex thiophene systems, directing groups are a powerful tool for achieving regiocontrol. A notable example is the cobalt-catalyzed C-H aminocarbonylation of thiophenes using isocyanates. In this reaction, a directing group, such as a pyridine (B92270) or pyrimidine (B1678525) attached to the thiophene, controls the site of C-H activation and subsequent amidation, overriding the ring's natural reactivity patterns. rsc.orgehu.es

Cyclization reactions can also offer excellent regioselectivity. The synthesis of 2,4,5-trisubstituted thiophenes from phosphorous ylides and isothiocyanates proceeds in a highly regioselective manner. researchgate.net Similarly, the stereochemistry of starting materials can dictate regiochemical outcomes in subsequent reactions. For example, in an enantioselective iodoamination reaction involving a 3-thiophene isocyanate, the geometry of the starting allylic amine determines whether a 5-exo or 6-endo cyclization occurs, leading to different-sized cyclic urea (B33335) products. nih.gov

Table 3: Factors Influencing Regioselectivity in Thiophene Synthesis

| Method | Factor(s) Influencing Regioselectivity | Outcome | Reference(s) |

|---|---|---|---|

| Electrophilic Substitution | Inherent electronic properties of the thiophene ring | Preferential substitution at the C2-position. | numberanalytics.comuoanbar.edu.iq |

| Directed C-H Functionalization | Presence and position of a directing group (e.g., pyridine) | Site-selective aminocarbonylation at the C-H bond adjacent to the directing group. | rsc.orgehu.es |

| Ylide-Isothiocyanate Cyclization | Reaction mechanism of the one-pot sequence | Regioselective formation of 2,4,5-trisubstituted thiophenes. | researchgate.net |

Reactivity and Chemical Transformations of 2 Isocyanatomethyl Thiophene

Reactions Involving the Isocyanate Functional Group

The isocyanate group (-N=C=O) is a cumulative double bond system that is highly polarized, rendering the central carbon atom susceptible to attack by nucleophiles. smolecule.com This electrophilicity is the driving force behind its most common and synthetically useful reactions.

One of the most prominent reactions of isocyanates is their addition reaction with alcohols to form urethanes (also known as carbamates). This reaction is of significant industrial importance, forming the basis for polyurethane chemistry. epo.orgepo.org In the case of 2-(isocyanatomethyl)thiophene, the reaction proceeds by the attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate.

The process is often catalyzed by Lewis bases or acids. epo.org For instance, reacting this compound with a polyol (an alcohol with multiple hydroxyl groups) in the presence of a suitable catalyst can lead to the formation of polyurethanes. epo.orggoogle.com These polymers incorporate the thiophene (B33073) moiety into the polymer backbone, which can influence the material's final properties, such as refractive index and thermal stability. googleapis.comgoogleapis.com

Table 1: Urethane (B1682113) Formation via Nucleophilic Addition

| Reactant | Nucleophile | Catalyst (Example) | Product |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Dibutyltin diacetate | N-(thiophen-2-ylmethyl)carbamate |

This reaction is fundamental to creating various materials, from optical resins to coatings. epo.orggoogle.comgoogleapis.com The prepolymer method, where the isocyanate is first reacted with a substoichiometric amount of a polyol before final curing with more alcohol, is a common strategy to control the polymerization process. epo.orggoogle.com

The reactivity of the isocyanate group can also be harnessed in intramolecular reactions to form cyclic structures. tcichemicals.com If a nucleophilic functional group is present elsewhere in the molecule and can access the isocyanate carbon, an intramolecular cyclization can occur. For example, a hydroxyl or amino group suitably positioned on a side chain attached to the thiophene ring could attack the isocyanate to form a cyclic urethane (oxazolidinone) or urea (B33335) derivative, respectively.

While specific examples for this compound are not extensively documented in readily available literature, the principles of intramolecular cyclization are well-established. tcichemicals.comrsc.org For instance, rhodium-catalyzed reactions of related diazoketones containing a thiophene ring demonstrate the propensity of these systems to undergo intramolecular processes to form fused-ring systems. scielo.org.mx Similar strategies could be envisioned where a tethered nucleophile attacks the isocyanate of this compound, leading to the synthesis of novel heterocyclic scaffolds fused to the thiophene ring.

Beyond alcohols, the isocyanate group of this compound readily reacts with a variety of other heteroatom nucleophiles.

Amines: Primary and secondary amines react rapidly with the isocyanate to form substituted ureas. This reaction is typically faster than the reaction with alcohols and often requires no catalyst. The product is a stable urea derivative containing the thiophen-2-ylmethyl group. smolecule.comacs.org

Water: In the presence of water, the isocyanate group undergoes hydrolysis. The initial addition of water forms an unstable carbamic acid intermediate, which then decomposes by losing carbon dioxide to yield a primary amine, (thiophen-2-yl)methanamine. smolecule.com This amine can then react with another molecule of the starting isocyanate to form a disubstituted urea.

Thiols: Thiols (R-SH) can add to the isocyanate group to form thiocarbamates. This reaction is analogous to urethane formation but often requires more forcing conditions or specific catalysts.

Table 2: Reactions of this compound with Various Nucleophiles

| Nucleophile | Product Class | Specific Product Example |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Substituted Urea | 1-Alkyl-3-(thiophen-2-ylmethyl)urea |

| Water (H₂O) | Amine (via Carbamic Acid) | (Thiophen-2-yl)methanamine |

Reactions of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. msu.edu The reactivity is generally greater than that of benzene (B151609). msu.edu The substituent already present on the ring, in this case, the -CH₂NCO group, directs the position of subsequent substitutions.

The Friedel-Crafts reaction is a classic method for introducing alkyl (alkylation) and acyl (acylation) groups onto aromatic rings. wikipedia.orgbyjus.com Thiophene and its derivatives are highly reactive substrates for these transformations, often proceeding under milder conditions than benzene. msu.educhemcess.com

The -CH₂NCO group attached at the 2-position of the thiophene ring will influence the regioselectivity of the substitution. The isocyanate group itself is strongly electron-withdrawing. While this effect is somewhat insulated by the methylene (B1212753) (-CH₂) spacer, the group as a whole is deactivating towards electrophilic substitution compared to an unsubstituted thiophene. In five-membered heterocycles, electrophilic attack preferentially occurs at the position alpha to the heteroatom. For a 2-substituted thiophene, the primary site for electrophilic attack is the C5 position. uoanbar.edu.iq

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., SnCl₄, AlCl₃), would be expected to yield the 5-acyl-2-(isocyanatomethyl)thiophene derivative. chemcess.comlibretexts.orgsigmaaldrich.com The reaction introduces a ketone functionality onto the thiophene ring.

Alkylation: Friedel-Crafts alkylation with an alkyl halide and a Lewis acid catalyst introduces an alkyl group, again, predicted to be primarily at the C5 position. libretexts.orgchemcess.com However, this reaction is often complicated by issues such as polyalkylation and carbocation rearrangements, which can be problematic for thiophene substrates. libretexts.orglibretexts.org

Table 3: Predicted Regioselectivity in Electrophilic Substitution

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Acylation | RCOCl, AlCl₃ | 5-Acyl-2-(isocyanatomethyl)thiophene |

While the thiophene ring is relatively stable, the sulfur heteroatom can be oxidized. st-andrews.ac.ukresearchgate.net This transformation disrupts the aromaticity of the ring and significantly alters its chemical reactivity. The oxidation typically proceeds in two stages, first forming a thiophene S-oxide and then a thiophene S,S-dioxide. nih.govresearchtrends.net

The oxidation of this compound can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. st-andrews.ac.uknih.gov

Thiophene S-oxide formation: The initial oxidation yields this compound 1-oxide. Thiophene S-oxides are generally unstable and highly reactive. nih.govresearchtrends.net They are not aromatic and behave as reactive dienes in cycloaddition reactions, such as the Diels-Alder reaction. researchtrends.net

Thiophene S,S-dioxide formation: Further oxidation of the S-oxide intermediate leads to the more stable this compound 1,1-dioxide. smolecule.comresearchgate.net These sulfones are also excellent dienes for cycloaddition reactions and have found use in various synthetic applications. smolecule.com The electron-withdrawing nature of the sulfone group further modifies the electronic properties of the molecule.

Table 4: Oxidation Products of the Thiophene Ring

| Oxidizing Agent | Oxidation State | Product |

|---|---|---|

| 1 equivalent m-CPBA | S-Oxide | This compound 1-oxide |

Nucleophilic Attack on Activated Thiophene Derivatives

The thiophene ring is an electron-rich aromatic system. st-andrews.ac.uk Consequently, it is generally not susceptible to nucleophilic attack unless activated by the presence of potent electron-withdrawing groups (EWGs). st-andrews.ac.ukuoanbar.edu.iq For nucleophilic aromatic substitution (SNAr) to proceed efficiently on a thiophene ring, the presence of one or more EWGs is a primary requirement. thieme-connect.com These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution.

Common activating groups for SNAr on thiophene include nitro (-NO₂), carbonyl (-COR), and cyano (-CN) groups. st-andrews.ac.ukmdpi.com For instance, the nitro group in 2-bromo-5-nitrothiophene (B82342) significantly enhances the reactivity of the ring towards nucleophilic substitution, making it over 1000 times more reactive than corresponding benzene analogues. uoanbar.edu.iq Similarly, studies on 3-nitro-substituted thiophene-2,5-dicarboxylates have shown that the nitro group can be readily displaced by sulfur nucleophiles like thiolates under mild conditions, a reaction that has been harnessed for the construction of thieno[3,2-b]thiophene (B52689) scaffolds. mdpi.com

The regioselectivity of nucleophilic attack is dependent on the position of the activating group. thieme-connect.com Generally, substitution is favored at the position ortho or para to the electron-wthdrawing group. In the thiophene series, a preference is often given for substitution at the ortho-like position relative to the EWG. thieme-connect.com

In the context of this compound, the molecule possesses two sites for potential nucleophilic attack: the highly electrophilic carbon atom of the isocyanate group (-N=C=O) and the carbon atoms of the thiophene ring. smolecule.comthieme-connect.de The isocyanate group is exceptionally reactive towards nucleophiles such as amines, alcohols, and water. smolecule.comthieme-connect.de The isocyanatomethyl group (-CH₂NCO) itself functions as an electron-withdrawing substituent, thereby activating the thiophene ring towards nucleophilic attack to some degree, although it is considered a weaker activator compared to a directly conjugated nitro or carbonyl group. thieme-connect.com Therefore, while direct SNAr on the thiophene ring of this molecule is conceivable, the predominant reaction pathway for most nucleophiles involves addition to the isocyanate function.

Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Thiophenes

| Thiophene Substrate | Activating Group(s) | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-5-nitrothiophene | -NO₂ | Various | 2-Substituted-5-nitrothiophene | uoanbar.edu.iq |

| 3-Nitrothiophene-2,5-dicarboxylates | -NO₂, -COOR | Thiolates | 3-Sulfenylthiophene-2,5-dicarboxylates | mdpi.com |

| Dihalothiophenes with EWG | Halogen, EWG | Secondary Amines | Aminothiophenes | thieme-connect.com |

| 2-Halo-3-cyanothiophenes | -CN, Halogen | Piperidine | 2-Piperidinyl-3-cyanothiophene | st-andrews.ac.uk |

Derivatization Strategies for Novel Thiophene Scaffolds

The functional handles on this compound allow for a multitude of derivatization strategies to generate novel and complex thiophene-containing molecular architectures. These strategies can be broadly categorized by the reaction site: modification via the isocyanate group or substitution on the thiophene ring itself.

Synthesis of Imidazoisoquinoline Derivatives

The synthesis of imidazoisoquinoline ring systems directly from this compound is not a widely reported transformation in the surveyed chemical literature. However, related syntheses of fused heterocyclic systems from functionalized thiophenes have been described. For example, the synthesis of certain fused systems can be achieved through the cyclization of 2-(aminomethyl)thiophene-3-carboxylic acid derivatives. unifi.it While this specific precursor differs from this compound, it illustrates a general strategy where functional groups at the 2- and 3-positions of the thiophene ring are used to construct an adjacent fused ring. A hypothetical route to a thieno-fused analogue could involve the conversion of the isocyanatomethyl group to an aminomethyl group, followed by the introduction of a suitable functional group at the 3-position of the thiophene ring to enable cyclization.

Preparation of Poly-substituted Thiophene Compounds

The generation of poly-substituted thiophene compounds from this compound is readily achievable and can follow several synthetic routes.

Derivatization via the Isocyanate Group: The most direct method for creating substituted thiophenes from this starting material is through nucleophilic addition to the isocyanate group. smolecule.com This functional group reacts cleanly with a wide range of nucleophiles to form stable adducts, effectively attaching a new substituent to the thiophene core via the methylene linker.

Reaction with amines: Yields substituted ureas.

Reaction with alcohols/phenols: Yields substituted carbamates.

Reaction with thiols: Yields substituted thiocarbamates.

This strategy allows for the introduction of a vast array of chemical moieties, leading to libraries of thiophene derivatives with diverse functionalities.

Gewald Reaction and Subsequent Modification: A powerful method for synthesizing poly-substituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgresearchgate.net This one-pot, multi-component reaction combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The resulting 2-aminothiophene is a versatile intermediate. researchgate.net In a relevant synthetic approach, these 2-amino groups can be subsequently modified by reacting them with isocyanates to generate ureido functionalities, which can then undergo cyclization to form fused heterocyclic systems. researchgate.net This highlights a convergent approach where a thiophene ring is first constructed and then functionalized with groups derived from isocyanates.

Table 2: Selected Strategies for Poly-substituted Thiophene Synthesis

| Synthetic Strategy | Key Reaction | Starting Material(s) | Product Type | Reference |

|---|---|---|---|---|

| Isocyanate Addition | Nucleophilic Addition | This compound + Nucleophile (R-NH₂, R-OH) | Thienylmethyl ureas/carbamates | smolecule.com |

| Gewald Reaction | Condensation/Cyclization | Ketone, α-Cyanoester, Sulfur | Poly-substituted 2-Aminothiophene | wikipedia.orgresearchgate.net |

| Metal-Catalyzed Cross-Coupling | Suzuki/Stille/Kumada Coupling | Halogenated Thiophene + Organometallic Reagent | Aryl/Alkyl-substituted Thiophene | organic-chemistry.orgmdpi.com |

Further substitution can also be achieved on the thiophene ring itself. The ring can be subjected to electrophilic substitution reactions such as halogenation. The resulting halothiophene can then undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce additional carbon-based or other substituents, leading to highly functionalized, poly-substituted thiophene scaffolds. organic-chemistry.orgmdpi.com

Advanced Applications in Material Science and Organic Synthesis

Role in Polymer Chemistry and Functional Materials Development

The presence of both a polymerizable thiophene (B33073) ring and a highly reactive isocyanate functional group makes 2-(isocyanatomethyl)thiophene a versatile monomer for creating functional materials. This dual reactivity allows for the synthesis of polymers with unique combinations of properties, suitable for a variety of high-performance applications.

The polymerization of thiophene monomers can be achieved through various methods, most notably oxidative polymerization. researchgate.net This process typically uses an oxidizing agent, such as iron(III) chloride (FeCl₃), in a suitable solvent like acetonitrile (B52724) to link the thiophene units. researchgate.netgoogle.com The reaction proceeds by coupling the monomers at the 2 and 5 positions of the thiophene ring, leading to a conjugated polymer backbone. cmu.edu The isocyanate group on the methyl substituent, being largely unaffected by the oxidative conditions required for thiophene polymerization, remains intact. This allows for the creation of a polythiophene backbone decorated with reactive isocyanate pendants. These isocyanate groups can then be used in subsequent polymerization or modification reactions, for instance, by reacting with polyols to form cross-linked or grafted polyurethane structures. industrialchemicals.gov.au The polymerization process can be initiated chemically or electrochemically, with chemical synthesis often preferred for producing higher yields. researchgate.net

The polymerization of this compound and its copolymers results in intrinsically conducting polymers (ICPs). nycu.edu.tw The conductivity arises from the formation of a highly delocalized π-electron system along the polythiophene backbone. google.com This conjugation allows for charge carriers (electrons or holes) to move along the polymer chain, giving the material its semiconductor properties. Doping, which involves the partial oxidation or reduction of the polymer chain, can further enhance this conductivity by increasing the number of charge carriers. google.com

Research has shown that polythiophenes synthesized via chemical oxidation can achieve significant charge carrier mobilities. For example, certain polythiophene derivatives have demonstrated mobilities in the range of 1x10⁻⁷ to 1x10⁻⁶ cm²/Vs, making them suitable for use in electronic devices like transistors. google.com The incorporation of the isocyanate group provides a handle for tuning the polymer's solubility and morphology without disrupting the conductive backbone, which is crucial for processing and device fabrication. google.com

Thiophene-based polymers are extensively studied for their application in optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). google.comacs.orgresearchgate.net The electronic properties of these materials, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine their suitability for specific applications. researchgate.net The difference between these energy levels defines the material's electronic band gap. researchgate.net

Table 1: Electronic Properties of Thiophene-Based Donor-Acceptor-Donor Polymers

| Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

|---|---|---|---|

| P1a | -5.17 | -4.37 | 0.81 |

| P1b | -5.09 | -4.35 | 0.74 |

Data sourced from studies on DAD polymers containing thiophene and chalcogenazolo-benzotriazole derivatives. researchgate.net

There is significant interest in developing polymers with a high refractive index (HRI) for applications in advanced optical materials, such as lenses, optical films, and coatings for optoelectronic devices like LEDs. google.com One effective strategy for increasing a polymer's refractive index is to incorporate sulfur atoms into the polymer backbone. researchgate.net

The thiophene ring, being a sulfur-rich heterocycle, is an excellent building block for HRI polymers. researchgate.netacs.org Polyimides derived from thiophene-containing diamines have demonstrated exceptionally high refractive indices. acs.org For example, a polyimide synthesized from 4,4'-[p-thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) (3SDEA) and 2,5-bis{2′-[5′-(4′′-aminophenyl)sulfanyl]thienyl}thiophene (APSTT) exhibited an average refractive index of 1.7677 at 633 nm. researchgate.netacs.org The high refractive index is attributed to the high sulfur content and dense molecular packing. researchgate.netacs.org

The isocyanate group of this compound is a direct precursor for the formation of polythiourethanes. By reacting it with sulfur-containing diols or dithiols, it is possible to fabricate polythiourethanes that combine the processability of urethanes with the high refractive index properties imparted by the thiophene and other sulfur-containing units.

Table 2: Refractive Indices of Thiophene-Containing Polyimides at 633 nm

| Polymer Composition (Dianhydride + Diamine) | Average Refractive Index (n_av) |

|---|---|

| ODPA + APST | 1.7228 |

| 3SDEA + APST | 1.7583 |

| ODPA + APSTT | 1.7317 |

| 3SDEA + APSTT | 1.7677 |

Data sourced from research on highly refractive polyimides derived from thiophene-containing aromatic diamines. researchgate.netacs.org

Contributions to Fine Chemical Synthesis

Beyond polymer science, the unique reactivity of this compound makes it a valuable intermediate in the synthesis of fine chemicals and complex organic molecules.

In organic synthesis, isocyanates are well-established as versatile electrophilic building blocks. They readily react with a wide range of nucleophiles—such as alcohols, amines, and thiols—to form stable carbamate, urea (B33335), and thiocarbamate linkages, respectively. Amino acid ester isocyanates, for example, serve as crucial precursors in the synthesis of peptides and other chiral molecules. orgsyn.org

Similarly, this compound functions as a key precursor for introducing the thiophene-methyl group into more complex structures. smolecule.com Its utility lies in its ability to cleanly and efficiently react to form larger molecules that benefit from the electronic or biological properties associated with the thiophene nucleus. pharmaguideline.com Thiophene derivatives are important scaffolds in medicinal chemistry and are found in numerous pharmaceuticals. pharmaguideline.comespublisher.com The synthesis of thiophene derivatives through various chemical routes highlights the importance of functionalized thiophene precursors in constructing diverse molecular frameworks. organic-chemistry.orgmdpi.com The compound this compound provides a direct route to couple the thiophene moiety to other molecules of interest, facilitating the development of new materials and potential therapeutic agents.

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. issp.ac.runih.gov

The IR and Raman spectra of 2-(isocyanatomethyl)thiophene are distinguished by absorption bands characteristic of the isocyanate (-NCO) group and the thiophene (B33073) ring. The most prominent feature is the very strong and sharp absorption band from the asymmetric stretching vibration of the isocyanate group, which typically appears in the 2280–2240 cm⁻¹ region. spectroscopyonline.com This band is a definitive marker for the presence of the isocyanate functionality.

The thiophene moiety gives rise to several characteristic bands. researchgate.net C-C stretching vibrations within the aromatic ring are observed in the 1532-1347 cm⁻¹ range. iosrjournals.org The C-S stretching vibrations of the thiophene ring are typically found at lower wavenumbers, often between 852 and 637 cm⁻¹. iosrjournals.org Furthermore, C-H stretching vibrations associated with the thiophene ring appear above 3000 cm⁻¹, while C-H out-of-plane bending vibrations are found at lower frequencies. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | 2280 - 2240 | spectroscopyonline.com |

| Thiophene Ring | C=C Stretch | 1532 - 1430 | iosrjournals.orgresearchgate.net |

| Thiophene Ring | C-C Stretch | 1454 - 1347 | iosrjournals.orgresearchgate.net |

| Thiophene Ring | C-S Stretch | 852 - 637 | iosrjournals.org |

This table presents expected frequency ranges based on data from related compounds and functional group analysis.

Vibrational spectroscopy can provide insights into the conformational isomers of this compound, which arise from the rotation around the C-C single bond connecting the methylene (B1212753) group to the thiophene ring. semanticscholar.org Different spatial arrangements of the isocyanatomethyl group relative to the thiophene ring can lead to distinct vibrational frequencies and band intensities. vu.lt By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in the gas phase or in solution. semanticscholar.org Subtle shifts in the vibrational frequencies of the thiophene ring or the methylene group can also indicate the nature of the electronic environment and intermolecular interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural assignment of this compound, providing unambiguous information about the proton and carbon frameworks.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the thiophene ring and the two protons of the methylene bridge. The thiophene protons typically resonate in the aromatic region (δ 7.0-7.5 ppm). chemicalbook.com Due to the 2-substitution pattern, they would appear as a set of coupled multiplets. Specifically, the proton at position 5 (H-5) is expected to show a doublet, the proton at position 3 (H-3) a doublet, and the proton at position 4 (H-4) a doublet of doublets. chemicalbook.comchemicalbook.com

The methylene (-CH₂) protons, being adjacent to the electronegative isocyanate group and the thiophene ring, would appear as a singlet at a downfield chemical shift, likely in the range of δ 4.5-5.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Thiophene H-3 | ~7.0-7.2 | d |

| Thiophene H-4 | ~7.1-7.3 | dd |

| Thiophene H-5 | ~7.3-7.5 | d |

This table presents predicted chemical shift ranges based on data from analogous compounds like 2-methylthiophene (B1210033) and general substituent effects. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, five distinct signals are expected. The four carbons of the thiophene ring would resonate in the aromatic region (δ 125-145 ppm). hmdb.carsc.org The carbon atom to which the substituent is attached (C-2) would be shifted further downfield. The carbon of the isocyanate group (-NCO) has a characteristic chemical shift in the δ 120-130 ppm range. The methylene carbon (-CH₂) signal is expected to appear in the δ 40-50 ppm region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| Isocyanate (-NCO) | ~120-130 |

| Thiophene C-2 | ~140-145 |

| Thiophene C-3 | ~125-128 |

| Thiophene C-4 | ~126-129 |

| Thiophene C-5 | ~127-130 |

This table presents predicted chemical shift ranges based on data from analogous compounds and known substituent chemical shift effects. hmdb.carsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The compound has a molecular formula of C₆H₅NOS and a monoisotopic mass of approximately 139.01 Da. uni.lu

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺·) would be observed at an m/z corresponding to the molecular weight. A key fragmentation pathway for 2-substituted methylthiophenes involves the cleavage of the bond between the methylene group and the substituent, leading to the formation of a highly stable thienylmethyl cation. nih.govlibretexts.org For this compound, this would result in a prominent peak at m/z 97, corresponding to the [C₅H₅S]⁺ fragment. Other fragments may arise from the loss of CO from the isocyanate group or fragmentation of the thiophene ring itself.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description | Source |

|---|---|---|---|

| [M]⁺ | 139.01 | Molecular Ion | uni.lu |

| [M+H]⁺ | 140.02 | Protonated Molecule | uni.lu |

| [M+Na]⁺ | 161.00 | Sodium Adduct | uni.lu |

This table includes exact mass predictions and expected fragmentation patterns based on structural analysis.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. forcetechnology.com In this method, a crystalline sample is irradiated with a beam of X-rays, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. forcetechnology.com Each crystalline material produces a unique diffraction pattern, acting as a fingerprint for its identification. forcetechnology.com

For this compound, XRD analysis would be crucial for elucidating its solid-state structure. Although specific crystallographic data for this compound is not widely published, the analysis of related thiophene derivatives demonstrates the utility of the technique. For instance, XRD studies on other thiophene derivatives have successfully determined key structural parameters, including:

Unit cell dimensions: The fundamental repeating unit of the crystal lattice.

Bond lengths and angles: Precise measurements of the covalent bonds within the molecule.

Intermolecular interactions: The presence and geometry of non-covalent forces such as hydrogen bonds or C-H···π interactions, which dictate the molecular packing in the crystal. nih.gov

The analysis of benzothiophene (B83047) derivatives, for example, has revealed how the thiophene ring orients itself relative to other functional groups in the molecule. nih.gov By comparing the experimental diffraction pattern of this compound with extensive databases, its crystalline phase can be unequivocally identified. forcetechnology.com Furthermore, advanced analysis can provide insights into crystallinity, crystallite size, and lattice strain, which are vital properties for materials applications. dtic.mil

Table 1: Potential Information Obtainable from XRD Analysis of this compound

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry. |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | Characterizes the size and shape of the basic repeating block of the crystal. |

| Molecular Conformation | The three-dimensional arrangement of atoms in the molecule. | Reveals the molecule's geometry in the solid state. |

| Intermolecular Contacts | Non-covalent interactions between adjacent molecules. | Explains the stability of the crystal packing and influences physical properties. |

This table is illustrative of the data that would be generated from an XRD study.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are indispensable for investigating the redox properties of this compound and the electroactive materials derived from it. CV measures the current response of a sample to a linearly cycled potential sweep, providing insights into oxidation and reduction processes. nih.gov This analysis is fundamental for applications in organic electronics, where the stability and energy levels of materials are paramount. nanoscience.or.kr

For thiophene-based compounds, CV is used to determine oxidation potentials, which correspond to the energy required to remove an electron (HOMO level), and reduction potentials (LUMO level). nih.gov The polymerization of thiophene monomers can be initiated and monitored electrochemically, with the appearance of new redox peaks indicating the formation of a polymer film on the electrode surface. winona.eduredalyc.org

A study on the closely related compound 2-(2-Isocyanatoethyl)thiophene reported a reversible oxidation potential at +1.3 V versus a silver/silver chloride (Ag/AgCl) reference electrode, indicating good electrochemical stability in its oxidized (doped) state, a desirable trait for conductive films. The electrochemical behavior of thiophene derivatives can be influenced by their substituents. Generally, polymers based on thiophene exhibit stable oxidation states, with reported oxidation peaks ranging from approximately +1.0 V to +2.1 V, depending on the specific molecular structure and experimental conditions. nanoscience.or.krredalyc.org

Table 2: Representative Oxidation Potentials of Thiophene Derivatives from Cyclic Voltammetry

| Compound/Polymer | Oxidation Potential (V vs. Ag/Ag+) | Key Finding | Reference |

|---|---|---|---|

| 2-(2-Isocyanatoethyl)thiophene | +1.3 | Shows reversible oxidation, indicating stability. | |

| Fluorine-Thiophene Copolymer (P1) | ~1.0 | Exhibits stable oxidation behavior. | nanoscience.or.kr |

| Fluorine-Thiophene Copolymer (P3) | 1.17 | Demonstrates excellent oxidation stability. | nanoscience.or.kr |

| Poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) | 2.1 | Forms a stable electroactive polymer film. | redalyc.org |

| Polythiophene | ~1.6 | Potential at which polymerization is observed. | winona.edu |

This table compiles data for related compounds to illustrate the expected electrochemical behavior.

Microscopic and Surface Analysis (e.g., Scanning Electron Microscopy, Atomic Force Microscopy)

Microscopic techniques are critical for visualizing the morphology and surface features of materials synthesized from this compound, especially in the form of polymers or thin films. researchgate.net

Scanning Electron Microscopy (SEM) SEM uses a focused beam of electrons to scan a sample's surface, generating high-resolution images of its topography and composition. nanoscience.com It is a widely used technique for characterizing the morphology of polymer blends and films. kpi.ua For polymers derived from thiophene monomers, SEM can reveal important structural information such as:

Surface Topology: Visualizing the texture, smoothness, or roughness of a polymer film. dtu.dk

Phase Morphology: In polymer blends, SEM can distinguish between different polymer phases, showing their distribution and domain sizes. kpi.ua

Defects and Porosity: Identifying the presence of voids, cracks, or other structural imperfections within the material. researchgate.net

Sample preparation for non-conductive polymers may require coating with a thin conductive layer, such as gold, to prevent charge accumulation from the electron beam. azooptics.com

Atomic Force Microscopy (AFM) AFM offers even higher resolution than SEM, capable of imaging surfaces at the nanoscale and, in some cases, achieving sub-molecular resolution. azooptics.comresearchgate.net The technique uses a sharp tip attached to a cantilever to scan the sample surface, recording deflections to construct a precise three-dimensional map. rsc.org

AFM has been successfully used to study thin films of polythiophenes, providing remarkable insights into their nanoscale organization. researchgate.net Studies on poly(3-hexylthiophene) (P3HT), a well-known polythiophene derivative, have resolved individual thiophene units and identified ordered, semicrystalline domains. researchgate.netacs.org These analyses can determine key morphological parameters that directly impact the performance of electronic devices.

Table 3: Key Morphological Features of Thiophene-Based Films Characterized by AFM

| Feature | Description | Example Finding | Reference |

|---|---|---|---|

| Surface Roughness | The measure of fine-scale variations in the height of the surface. | Root-mean-square (Rq) roughness values for ternary blend films were found to be around 0.83 nm. | rsc.org |

| Nanoscale Organization | The arrangement of polymer chains and crystalline domains. | Observation of lamellar domains where the polythiophene backbone is perpendicular to the surface. | acs.org |

| Lattice Constant | The spacing between repeating units in a crystalline region. | An approximately square lattice with a constant of 0.55 nm was resolved on a P3HT film surface. | researchgate.netacs.org |

| Phase Segregation | The separation of different components in a blend. | Mapping of distinct domains in blends of thiophene-based molecules. | aip.org |

This table summarizes findings from AFM studies on related polythiophene materials.

Computational and Mechanistic Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental characteristics of thiophene (B33073) derivatives. These methods allow for the detailed examination of molecular geometry, orbital energies, and spectroscopic properties, which collectively determine the compound's chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-(Isocyanatomethyl)thiophene, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.

Commonly used functionals, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective for optimizing the structures of thiophene-containing molecules. nih.govnih.gov The calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, in studies of similar thiophene derivatives, the C-S bond lengths are typically calculated to be around 1.76 Å to 1.78 Å, while the C=C bonds within the ring are approximately 1.37 Å. nih.gov The geometry optimization is a critical first step, as all other computational properties are derived from this lowest-energy structure. nih.gov The accuracy of these calculations is often validated by comparing the computed geometry with experimental data from X-ray crystallography, where available. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Substituted Thiophene Rings Using DFT Methods.

| Parameter | Typical Calculated Value | Reference Source |

| C-S Bond Length | 1.75 Å - 1.85 Å | nih.govjchps.com |

| C=C Bond Length | 1.35 Å - 1.38 Å | nih.govjchps.com |

| C-C Bond Length | 1.42 Å - 1.45 Å | jchps.com |

| C-S-C Bond Angle | ~91.5° - 93° | nih.gov |

| C-C-S Bond Angle | ~110° - 112° | nih.gov |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comtaylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For thiophene derivatives, both the HOMO and LUMO are typically π-orbitals delocalized over the thiophene ring. mdpi.com In a study on methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap was calculated to be about 4.537 eV, indicating high chemical reactivity. mdpi.com The distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. youtube.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Various Thiophene Derivatives.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Source |

| 2-Thiophene Carboxylic Acid | -6.82 eV | -1.55 eV | 5.27 eV | |

| Methyl-3-aminothiophene-2-carboxylate | - | - | 4.537 eV | mdpi.com |

| Thiophene | -6.561 eV | -0.360 eV | 6.201 eV | jchps.com |

Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization of newly synthesized compounds.

IR and Raman Spectroscopy: Theoretical calculations of vibrational frequencies are performed on the optimized molecular structure. These calculations can predict the positions and intensities of absorption bands in the Infrared (IR) and Raman spectra. For thiophene derivatives, characteristic C-S stretching modes are predicted between 600 and 900 cm⁻¹, while C-C stretching vibrations within the ring appear between 1300 and 1550 cm⁻¹. The calculated vibrational spectra are confirmed to be at a true energy minimum when no imaginary frequencies are found. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectra in the Ultraviolet-Visible (UV-Vis) range can be predicted using Time-Dependent DFT (TD-DFT) calculations. jchps.com These calculations model the electronic transitions between molecular orbitals. The most significant transition is often the HOMO→LUMO transition, and the energy of this transition corresponds to the wavelength of maximum absorption (λmax). youtube.com For thiophene, a calculated energy gap of 6.2 eV corresponds to an absorption in the UV region. jchps.com The predicted spectra can be influenced by the solvent environment, which can be modeled using computational techniques like the Polarizable Continuum Model (PCM). nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard" and are less reactive, while those with a small gap are "soft" and more reactive. epstem.net

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These reactivity indices are valuable for comparing the reactivity of a series of related compounds and for predicting how a molecule will interact with other reagents. epstem.net

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. By modeling the entire reaction coordinate, researchers can identify key intermediates, transition states, and determine the most energetically favorable reaction pathways.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. mit.edu This state is fleeting, lasting only for femtoseconds, making it extremely difficult to observe experimentally. mit.edu Computational methods allow for the precise calculation of the geometry and energy of these transition states.

By identifying the transition state, it is possible to calculate the activation energy barrier for a reaction, which determines the reaction rate. For example, computational studies on the oxidation of thiophene by molecular oxygen have been used to investigate different reaction mechanisms, such as direct hydrogen abstraction and addition/elimination pathways. researchgate.net These studies calculate the energy barriers for each potential route, revealing the most likely mechanism under specific conditions. researchgate.net Similarly, investigations into the metabolism of thiophene-containing drugs like tienilic acid have used in silico approaches to understand the structural rearrangements of oxidized intermediates and to favor one reaction pathway (arene oxide formation) over another. nih.gov Such studies are crucial for understanding the reactivity and potential metabolic fate of compounds like this compound.

Theoretical Studies of Intermolecular Interactions

Theoretical studies are instrumental in understanding the non-covalent intermolecular interactions that govern the condensed-phase properties of this compound. These interactions are critical for understanding its physical properties, such as boiling point and solubility, as well as its behavior in biological systems. High-level quantum chemical methods and DFT with dispersion corrections are employed to accurately describe these interactions. mdpi.com

The thiophene ring can participate in π-π stacking interactions, which are a form of van der Waals interaction. mdpi.com The sulfur atom in the thiophene ring can also engage in specific interactions. The isocyanatomethyl group introduces polarity to the molecule. The N=C=O moiety has a significant dipole moment, leading to dipole-dipole interactions. Furthermore, the nitrogen and oxygen atoms can act as hydrogen bond acceptors if suitable donor molecules are present.

Table 3: Types of Intermolecular Interactions for this compound

| Interaction Type | Participating Moiety | Description |

|---|---|---|

| π-π Stacking | Thiophene ring | Attractive, non-covalent interaction between aromatic rings. mdpi.com |

| Dipole-Dipole | Isocyanate group | Electrostatic interaction between permanent dipoles. |

| van der Waals (Dispersion) | Entire molecule | Weak, non-specific attractive forces. mdpi.com |

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical studies are pivotal in establishing relationships between the molecular structure of this compound and its chemical and electronic properties. nih.govresearchgate.net By systematically modifying the structure in silico and calculating the resulting properties, researchers can develop design principles for new materials with tailored characteristics.

DFT calculations are commonly used to determine the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govorientjchem.org The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule. orientjchem.org A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals can also predict the sites of electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized on the isocyanate group, consistent with its electrophilic nature.

Time-dependent DFT (TD-DFT) can be used to predict the optical properties, such as the UV-visible absorption spectrum. researchgate.net Structure-property relationship studies could investigate how substitutions on the thiophene ring affect the electronic and optical properties. For example, introducing electron-donating or electron-withdrawing groups on the thiophene ring would be expected to modulate the HOMO and LUMO energy levels and, consequently, the reactivity and absorption spectrum of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on theoretically calculated descriptors to predict the biological activity or other properties of a series of related thiophene derivatives. nih.govresearchgate.net

Table 4: Predicted Effects of Substituents on the Properties of this compound

| Substituent on Thiophene Ring | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Effect on Reactivity of Isocyanate Group |

|---|---|---|---|

| Electron-Donating Group (e.g., -OCH₃) | Increase | Minor change | Decrease (due to increased electron density on the ring) |

Q & A

Q. What are the most reliable synthetic routes for 2-(Isocyanatomethyl)thiophene, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves functionalization of the thiophene ring. A common approach is nucleophilic substitution at the methyl position, using reagents like phosgene or triphosgene to introduce the isocyanate group. For example:

- Step 1: Start with 2-(chloromethyl)thiophene. React with sodium azide (NaN₃) in acetonitrile to form 2-(azidomethyl)thiophene .

- Step 2: Catalytically reduce the azide to an amine using H₂ and Pd/C, followed by treatment with phosgene (COCl₂) under anhydrous conditions to yield the isocyanate .

Critical Factors: - Moisture exclusion (isocyanates hydrolyze readily).

- Temperature control (< 0°C during phosgene addition to prevent side reactions).

- Solvent choice (e.g., dichloromethane enhances solubility but requires rigorous drying).

Yields typically range from 60–75%, with purity confirmed via HPLC and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy:

- IR Spectroscopy: Validate the isocyanate group via a sharp peak at ~2250 cm⁻¹ (N=C=O stretch) .

- Mass Spectrometry: ESI-MS or GC-MS should show [M+H]⁺ matching the molecular weight (C₆H₅NOSS, 155.22 g/mol) .